molecular formula C7H4ClFO2 B1584884 3-Chloro-4-fluorobenzoic acid CAS No. 403-16-7

3-Chloro-4-fluorobenzoic acid

Cat. No.: B1584884
CAS No.: 403-16-7
M. Wt: 174.55 g/mol
InChI Key: PKTSBFXIHLYGEY-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorobenzoic acid is an organic compound with the molecular formula C7H4ClFO2 and a molecular weight of 174.557 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 3rd and 4th positions, respectively. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Scientific Research Applications

3-Chloro-4-fluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It serves as a building block in the development of drugs targeting specific pathways, such as anti-inflammatory and anticancer agents.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

3-Chloro-4-fluorobenzoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, and use personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-4-fluorobenzoic acid can be synthesized through several methods. One common approach involves the halogenation of benzoic acid derivatives. For instance, starting with 4-fluorobenzoic acid, chlorination can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step synthesis. The process typically starts with the chlorination of fluorobenzene, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.

    Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Oxidation Reactions: The compound can be oxidized to form more complex derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products:

Comparison with Similar Compounds

  • 4-Chloro-2-fluorobenzoic acid
  • 3-Chloro-2-fluorobenzoic acid
  • 4-Fluorobenzoic acid

Comparison: 3-Chloro-4-fluorobenzoic acid is unique due to the specific positioning of chlorine and fluorine atoms, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical and chemical properties, such as melting point, solubility, and reactivity, making it suitable for specific applications .

Properties

IUPAC Name

3-chloro-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTSBFXIHLYGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334521
Record name 3-Chloro-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403-16-7
Record name 3-Chloro-4-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=403-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-chloro-4-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-chloro-4-fluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Chloro-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The 3-chloro-4-fluoroacetophenone is then reacted with an aqueous solution of sodium hypobromite, the aqeuous phase is treated with sodium hydrogensulfite and acidified with hydrochloric acid, and the precipitated product is recrystallized from benzene. 3-Chloro-4-fluorobenzoic acid obtained in a yield of 74%.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-Chloro-4-fluorobenzoic acid in the context of the provided research?

A1: The research focuses on the synthesis and herbicidal activity of 3-Chloro-4-fluorobenzoylthiourea []. This compound serves as a key starting material in this synthesis. It undergoes chlorination and acylation reactions to form 3-chloro-4-fluorobenzoyl isosulfocyanic ester, which then reacts with 2-amino-4,6-dimethoxy pyrimidine to yield the target compound, 3-chloro-4-fluorobenzoylthiourea.

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